molecular formula C13H12N4OS B2430245 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide CAS No. 326916-95-4

3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No. B2430245
CAS RN: 326916-95-4
M. Wt: 272.33
InChI Key: KAPHAAYBSSUVAH-UHFFFAOYSA-N
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Description

“3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide” is a chemical compound with the CAS Number: 326916-95-4 . It has a molecular weight of 272.33 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, was prepared by Gewald’s synthesis of Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate . This intermediate reacted with various reagents to afford different fused and polyfunctional substituted .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N4OS/c1-8-10-7-11 (12 (18)15-14)19-13 (10)17 (16-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3, (H,15,18) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Antimicrobial Applications

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide and its derivatives have been explored for their antimicrobial properties. Research has shown that these compounds exhibit moderate to high antimicrobial activity against various microorganisms such as Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum, Candida albicans, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli (Aly, 2016). Additionally, certain derivatives have been found to be particularly effective against Vibrio cholerae, suggesting their potential as antimicrobial agents (Mahajan et al., 2017).

Antioxidant and Anti-inflammatory Properties

Some derivatives of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds with core pyrazole, chromone, and tetrazolo[1,5-a]quinoline scaffolds have shown promising results, with significant antioxidant and anti-inflammatory activities observed in specific compounds (Mahajan et al., 2016).

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. These include various substituted oxadiazoles, pyrazoles, and pyrimidines, which have been prepared via reactions with different electrophilic and nucleophilic reagents. Such compounds have potential applications in various areas of chemistry and pharmacology (Sophy & Abdel Reheim, 2020).

Molecular Docking Studies

Molecular docking studies have been performed on derivatives of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide. These studies help in understanding the molecular basis of their biological activities and aid in the development of new therapeutics with greater potency (Pillai et al., 2017).

properties

IUPAC Name

3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-10-7-11(12(18)15-14)19-13(10)17(16-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPHAAYBSSUVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

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